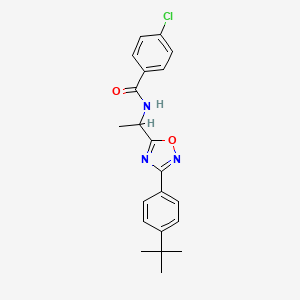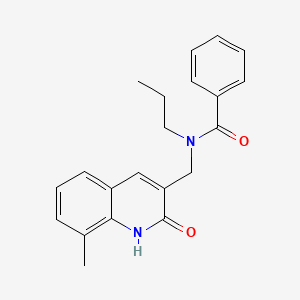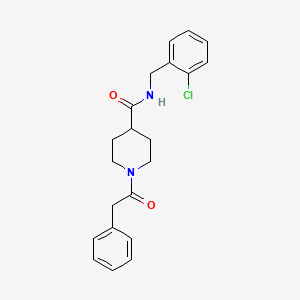![molecular formula C18H23N B7699657 4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile CAS No. 74471-09-3](/img/structure/B7699657.png)
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile, also known as PB-22, is a synthetic cannabinoid that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). PB-22 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Scientific Research Applications
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a potential candidate for the treatment of various medical conditions. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior, and to investigate the mechanisms of action of these compounds.
Mechanism of Action
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When this compound binds to these receptors, it causes a cascade of cellular and molecular events that ultimately result in the activation of various signaling pathways. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the activation of the endocannabinoid system, the inhibition of voltage-gated calcium channels, and the modulation of neurotransmitter release. This compound has also been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a potential candidate for the treatment of various medical conditions.
Advantages and Limitations for Lab Experiments
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, including its potential for abuse and its classification as a Schedule I drug by the DEA. Researchers must take these limitations into account when designing experiments using this compound.
Future Directions
There are several future directions for research on 4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential for addiction and abuse. Finally, researchers are also exploring the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile is synthesized through a multi-step process that involves the reaction of 4-propylbicyclo[2.2.2]octan-1-amine with 4-cyanobenzyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form. This synthesis method has been described in detail in several scientific publications.
properties
IUPAC Name |
4-(4-propyl-1-bicyclo[2.2.2]octanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-2-7-17-8-11-18(12-9-17,13-10-17)16-5-3-15(14-19)4-6-16/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSQKQXXRXVOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
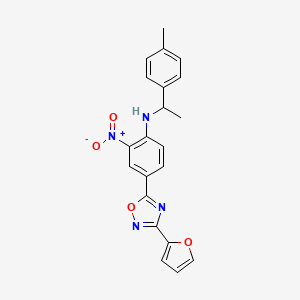


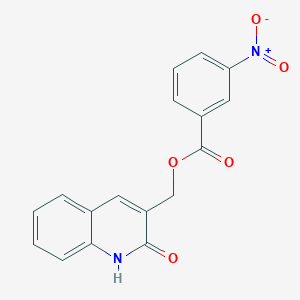
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
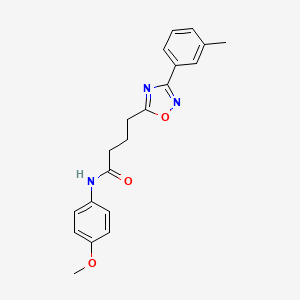


![N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)
